N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
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Overview
Description
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308338
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of morpholine with cyclobutylmethylamine, followed by the introduction of the oxazol-3-yl group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is used to study enzyme inhibition and receptor binding. It has shown potential as a tool compound in understanding biological pathways.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide
N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzamide
Uniqueness: N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide stands out due to its unique structural features and its ability to interact with specific biological targets. Its distinct chemical properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c19-12(13(20)16-11-2-7-22-17-11)15-10-14(3-1-4-14)18-5-8-21-9-6-18/h2,7H,1,3-6,8-10H2,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPDZZIHFQYIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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